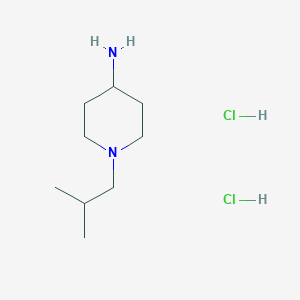

![molecular formula C18H44Cl2N2P2Ru B3089561 Dichlorobis[3-(di-i-propylphosphino)propylamine]ruthenium(II) CAS No. 1196147-57-5](/img/structure/B3089561.png)

Dichlorobis[3-(di-i-propylphosphino)propylamine]ruthenium(II)

概要

説明

Dichlorobis[3-(di-i-propylphosphino)propylamine]ruthenium(II) is a transition metal complex with the chemical formula C30H36Cl2N2P2Ru . It belongs to the class of ruthenium catalysts and has been studied for its catalytic properties in various chemical reactions .

Synthesis Analysis

The synthesis of this complex involves the coordination of ruthenium with two chloride ions and a chelating ligand, which is the 3-(di-i-propylphosphino)propylamine . The ligand coordinates to the ruthenium center through its phosphorus atoms, resulting in a square planar geometry around the metal atom. The synthesis typically proceeds under inert conditions and requires careful handling due to the air and moisture sensitivity of the compound .

Molecular Structure Analysis

The molecular structure of Dichlorobis[3-(di-i-propylphosphino)propylamine]ruthenium(II) consists of a central ruthenium atom coordinated to two chloride ions and the chelating ligand. The ligand provides two phosphorus donor atoms, forming a stable six-membered chelate ring. The overall structure is crucial for understanding its reactivity and catalytic behavior .

Chemical Reactions Analysis

This ruthenium complex has been investigated for its catalytic activity in various organic transformations. Notably, it has been employed in olefin metathesis , hydrogenation , and C-C bond-forming reactions . Its ability to activate small molecules and participate in redox processes makes it valuable in synthetic chemistry .

Physical And Chemical Properties Analysis

科学的研究の応用

Anticancer Activities

Ruthenium complexes have been recognized for their potential as anticancer agents, offering advantages over traditional platinum-based chemotherapies due to their diverse oxidation states, various mechanisms of action, and favorable ligand substitution kinetics. These properties contribute to reduced toxicity and better in vivo tolerance. Mononuclear ruthenium(II) complexes, in particular, are being extensively studied for their cytotoxic profiles against cancer cells, showing potential for development into ruthenium-based antitumor agents. The unique feature of these compounds lies in their ability to be functionalized, offering avenues for targeted therapeutic applications (Motswainyana & Ajibade, 2015).

Catalytic Applications

In addition to their medicinal properties, ruthenium complexes have been explored for their catalytic capabilities. These complexes serve as efficient catalysts in various chemical reactions, including but not limited to reduction, oxidation, and hydrogen production processes. The catalytic activity of ruthenium nanoparticles, for instance, has been extensively studied, highlighting their potential in facilitating diverse chemical transformations. The surface chemistry and crystallographic structure of ruthenium nanoparticles play a crucial role in determining their catalytic properties, making them valuable tools for research and industrial applications (Axet & Philippot, 2020).

作用機序

The mechanism of action involves the coordination of substrate molecules to the ruthenium center, followed by activation of specific bonds. For instance, in olefin metathesis, the complex facilitates the exchange of double bonds through a metathesis cycle. Understanding the detailed mechanistic steps is essential for optimizing its catalytic performance .

将来の方向性

特性

IUPAC Name |

dichlororuthenium;3-di(propan-2-yl)phosphanylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C9H22NP.2ClH.Ru/c2*1-8(2)11(9(3)4)7-5-6-10;;;/h2*8-9H,5-7,10H2,1-4H3;2*1H;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGQMOZRYLXFSG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P(CCCN)C(C)C.CC(C)P(CCCN)C(C)C.Cl[Ru]Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H44Cl2N2P2Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1196147-57-5 | |

| Record name | (OC-6-13)-Bis[3-[bis(1-methylethyl)phosphino-κP]-1-propanamine-κN]dichlororuthenium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196147-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

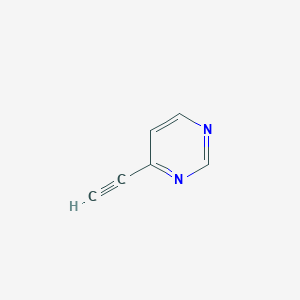

![Imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B3089497.png)

![ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B3089521.png)